molecular formula C10H15NO2 B1625919 4-(2-Aminoethyl)-2-ethoxyphenol CAS No. 74321-37-2

4-(2-Aminoethyl)-2-ethoxyphenol

Cat. No.: B1625919
CAS No.: 74321-37-2
M. Wt: 181.23 g/mol
InChI Key: UIUMGHFVRJSGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)-2-ethoxyphenol is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an aminoethyl group attached to a phenol ring, which also contains an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-ethoxyphenol can be achieved through several methods. One common approach involves the alkylation of 2-ethoxyphenol with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(2-Aminoethyl)-2-ethoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in neurotransmitter pathways due to its structural similarity to dopamine.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-ethoxyphenol involves its interaction with various molecular targets. Due to its structural similarity to dopamine, it may interact with dopamine receptors and influence neurotransmitter pathways. This interaction can modulate neuronal activity and potentially affect mood, cognition, and motor functions.

Comparison with Similar Compounds

Similar Compounds

    Dopamine: A neurotransmitter with a similar phenethylamine structure but with hydroxyl groups instead of an ethoxy group.

    Norepinephrine: Another neurotransmitter with a similar structure but with an additional hydroxyl group on the ethylamine side chain.

    Epinephrine: Similar to norepinephrine but with a methyl group attached to the nitrogen atom.

Uniqueness

4-(2-Aminoethyl)-2-ethoxyphenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct pharmacological properties compared to other phenethylamines.

Properties

IUPAC Name

4-(2-aminoethyl)-2-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-13-10-7-8(5-6-11)3-4-9(10)12/h3-4,7,12H,2,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUMGHFVRJSGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503622
Record name 4-(2-Aminoethyl)-2-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74321-37-2
Record name 4-(2-Aminoethyl)-2-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminoethyl)-2-ethoxyphenol
Reactant of Route 2
Reactant of Route 2
4-(2-Aminoethyl)-2-ethoxyphenol
Reactant of Route 3
4-(2-Aminoethyl)-2-ethoxyphenol
Reactant of Route 4
Reactant of Route 4
4-(2-Aminoethyl)-2-ethoxyphenol
Reactant of Route 5
Reactant of Route 5
4-(2-Aminoethyl)-2-ethoxyphenol
Reactant of Route 6
Reactant of Route 6
4-(2-Aminoethyl)-2-ethoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.